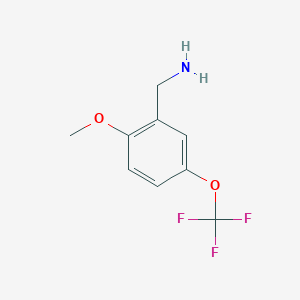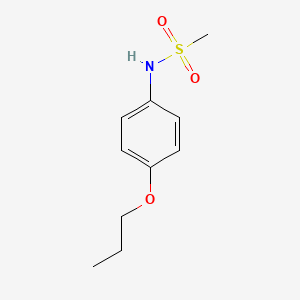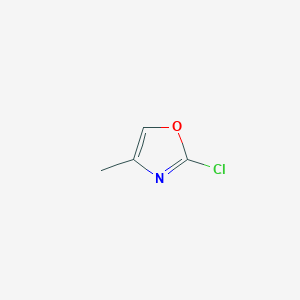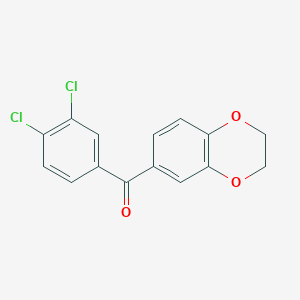
5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 4-isopropylbenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene typically involves the following steps:
Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone under acidic conditions.
Thiophene ring synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Substitution reactions: The 1,3-dioxolane and 4-isopropylbenzoyl groups are introduced through substitution reactions, often using organometallic reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 4-isopropylbenzoyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, organometallic compounds, and strong acids or bases are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the reagents used.
科学研究应用
5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Used in the production of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 1,3-dioxolane and 4-isopropylbenzoyl groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds such as 2-acetylthiophene and 2-benzoylthiophene share structural similarities.
Dioxolane derivatives: Compounds like 2-(1,3-dioxolan-2-yl)phenol and 2-(1,3-dioxolan-2-yl)aniline.
Uniqueness
5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene is unique due to the combination of the thiophene ring with both a 1,3-dioxolane and a 4-isopropylbenzoyl group. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry.
属性
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propan-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3S/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-8-15(21-14)17-19-9-10-20-17/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDNKTJZUJTFNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641946 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(propan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-37-5 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(propan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


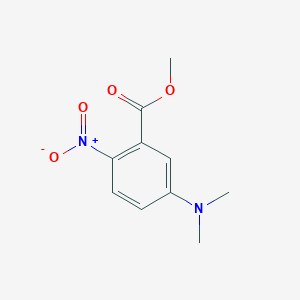
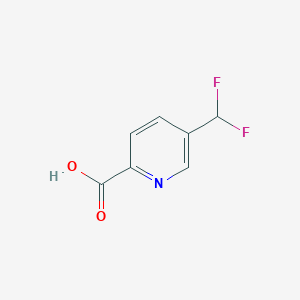
![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)
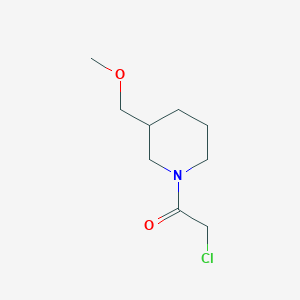

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)
![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)
